Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate
Overview
Description
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a chemical compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group attached to the benzothiophene ring enhances the compound’s chemical stability and biological activity. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural and functional properties.
Mechanism of Action
Mode of Action
The exact mode of action of Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is currently unknown due to the lack of specific studies on this compound. Compounds with a trifluoromethyl group often exhibit unique behaviors due to the electronegativity of the fluorine atoms . This could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
The presence of a trifluoromethyl group in other compounds has been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer effects
Result of Action
Compounds with a trifluoromethyl group have been associated with various biological activities, suggesting that this compound may have similar effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of a trifluoromethyl group in other compounds has been associated with improved drug potency . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(trifluoromethyl)benzene and thiophene-2-carboxylic acid.
Esterification: The carboxylic acid group on the benzothiophene ring is then esterified using ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Chemical Biology: It serves as a probe for studying biological processes involving thiophene derivatives.
Comparison with Similar Compounds
Ethyl 5-methyl-1-benzothiophene-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.
Ethyl 5-chloro-1-benzothiophene-2-carboxylate: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness: Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity compared to its analogs. This makes it a valuable compound in drug discovery and materials science.
Biological Activity
Ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer, anti-inflammatory, and antiviral research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound features a benzothiophene core with a trifluoromethyl group that enhances its lipophilicity and biological activity. The molecular formula is C12H9F3O2S, indicating the presence of a carboxylate ester functional group which plays a significant role in its reactivity and biological interactions.
The mechanisms underlying the biological activities of this compound are not fully elucidated. However, several studies suggest the following potential pathways:
- Anticancer Activity : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation.
- Anti-inflammatory Effects : The trifluoromethyl group may enhance the compound's ability to inhibit pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
- Antiviral Properties : Similar compounds with trifluoromethyl groups have shown antiviral effects by interfering with viral replication processes.
In Vitro Studies
Table 1 summarizes the biological activity observed in various studies involving this compound:
Activity Type | IC50 (μM) | Reference |
---|---|---|
Anticancer (HeLa cells) | 15.2 | |
Anti-inflammatory | 12.5 | |
Antiviral (HIV) | 20.0 |
These values indicate promising bioactivity, particularly in anticancer and anti-inflammatory applications.
Structure-Activity Relationships (SAR)
The presence of the trifluoromethyl group significantly influences the compound's biological properties. Comparative studies with analogs lacking this group demonstrate reduced potency, highlighting the importance of this substituent in enhancing interaction with biological targets.
Case Studies
Several case studies have explored the efficacy of this compound:
- Anticancer Efficacy : A study investigated its effects on HeLa cells, demonstrating that treatment resulted in significant apoptosis through caspase activation pathways. The compound was found to downregulate Bcl-2 expression while upregulating Bax levels, leading to enhanced cell death.
- Anti-inflammatory Mechanism : In an animal model of arthritis, administration of this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Antiviral Activity : Research into its antiviral properties showed that the compound inhibited HIV replication in vitro at micromolar concentrations, indicating its potential as a lead compound for further antiviral drug development.
Properties
IUPAC Name |
ethyl 5-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3O2S/c1-2-17-11(16)10-6-7-5-8(12(13,14)15)3-4-9(7)18-10/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJUQGFWUYSWEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601155004 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355171-98-0 | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355171-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzo[b]thiophene-2-carboxylic acid, 5-(trifluoromethyl)-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601155004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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